Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(β-pyrrolidinoethoxy)phenyl)-7-methoxychroman) is a synthetic, non-steroidal, selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India []. Classified as a triphenylethylene antiestrogen, Centchroman's primary role in scientific research involves its unique biological activity profile, including estrogenic, antiestrogenic, and anti-inflammatory properties. This multifaceted profile makes Centchroman a valuable tool for investigating various biological processes and developing novel therapeutic strategies for conditions like breast cancer and osteoporosis.
Centchroman is classified as a selective estrogen receptor modulator, which means it can act as both an estrogen agonist and antagonist depending on the tissue context. It is derived from a chroman structure and is notable for being the only non-steroidal oral contraceptive approved for use in India. The International Nonproprietary Name (INN) for Centchroman is Ormeloxifene. It was synthesized in 1967 and has been extensively studied for its pharmacological properties and safety profile .
The synthesis of Centchroman involves several key steps, starting from phenyl acetic acid and resorcinol monomethyl ether as primary precursors. The process includes:
Centchroman has a complex molecular structure characterized by the following:
Centchroman participates in various chemical reactions that are essential for its synthesis and biological activity:
Centchroman's mechanism of action primarily revolves around its interaction with estrogen receptors:
Centchroman's applications extend beyond contraception:
Centchroman's unique profile allows it to be effective in various clinical settings while maintaining a high safety margin with minimal side effects reported .
Centchroman, chemically designated as 3,4-trans-2,2-dimethyl-3-phenyl-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7-methoxychroman hydrochloride, is a nonsteroidal synthetic compound with a unique benzopyran structure. Its molecular formula is C~30~H~35~NO~3~, yielding a molar mass of 457.614 g/mol [1] [6]. The compound features a chiral center, and the commercial form exists as a racemic mixture (DL-centchroman). The crystalline hydrochloride salt exhibits high stability under standard storage conditions. Key physicochemical characteristics include:
Table 1: Molecular Identity of Centchroman
Property | Specification |
---|---|
IUPAC Name | 1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenylchroman-4-yl]phenoxy]ethyl]pyrrolidine |
CAS Registry Number | 31477-60-8 |
Molecular Formula | C~30~H~35~NO~3~ |
Melting Point | 148-150°C (hydrochloride salt) |
Stereochemistry | Racemic mixture (DL-form) |
Aromatic Substituents | Methoxychroman, phenyl, phenoxy |
The molecular architecture incorporates a chroman backbone with a pyrrolidinoethoxy side chain, which confers both lipophilic and hydrophilic domains essential for receptor interaction [1]. X-ray crystallography studies confirm the trans configuration of the phenyl and phenoxy groups at positions 3 and 4 of the chroman ring, a spatial orientation critical for its biological activity [6].
Centchroman belongs to the benzopyran subclass of Selective Estrogen Receptor Modulators (SERMs), a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity [4] [6] [9]. Unlike classical estrogens, SERMs function by inducing conformational changes in estrogen receptors alpha (ERα) and beta (ERβ), which subsequently alter receptor-coactivator interactions in a tissue-dependent manner [9] [10].
Centchroman demonstrates antiestrogenic effects in reproductive tissues (breast and uterus) while exerting estrogenic actions in non-reproductive tissues (bone, cardiovascular system) [6] [9]. This duality arises from its ability to:
Table 2: Tissue-Specific Pharmacodynamics of Centchroman as a SERM
Tissue/Organ | ER Subtype Preference | Activity Profile | Biological Consequence |
---|---|---|---|
Breast epithelium | ERα | Antagonist | Inhibition of cellular proliferation |
Uterine endometrium | ERα | Partial antagonist | Reduced endometrial thickening |
Bone (osteoblasts) | ERβ | Agonist | Increased mineralization density |
Liver | ERα/ERβ | Agonist | Improved lipid metabolism profile |
Vascular endothelium | ERβ | Agonist | Nitric oxide-mediated vasodilation |
This tissue-selective receptor modulation underpins Centchroman's therapeutic versatility, enabling applications ranging from contraception to benign breast disease management without systemic estrogenic effects [1] [6].
Centchroman emerged from India's national initiative for indigenous contraceptive development during the 1960s. The Central Drug Research Institute (CDRI) in Lucknow spearheaded its synthesis in 1967 as part of a government-funded program to create non-steroidal birth control alternatives [1] [4] [6]. The compound was designated "Centchroman" (combining "CENT" for CDRI and "chromane" for its chemical class). After extensive preclinical evaluation, it received approval from the Drug Controller General of India in 1991 as the world's first weekly oral contraceptive [1] [6].
Initial clinical development progressed through methodical phases:
Commercialization milestones include:
Internationally, Centchroman was briefly marketed as Ivyfemme in Peru (2008) and Tatkal-72 in India (2013) for emergency contraception, though regulatory restrictions limited long-term availability [4]. The molecule remains unique to India's pharmacopeia as the only SERM approved specifically for contraceptive use, representing a significant achievement in indigenous drug development [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7